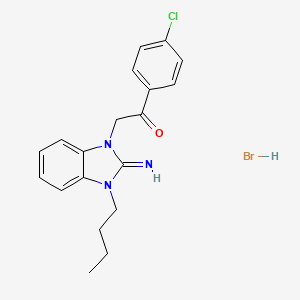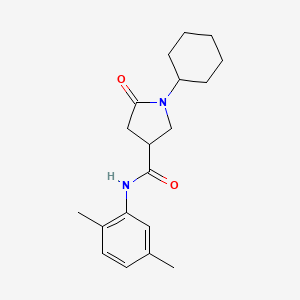
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a compound that has been synthesized for scientific research purposes. It is a derivative of the drug vigabatrin, which is used to treat epilepsy. CPP-115 has been found to have potential therapeutic applications in a variety of neurological disorders, including addiction, anxiety, and depression.
Mécanisme D'action
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to alleviate symptoms of anxiety and depression. Additionally, this compound has been found to have potential therapeutic applications in addiction by reducing drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can have a calming effect and may help to alleviate symptoms of anxiety and depression. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for use in animal models.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body. Additionally, this compound has only been tested in animal models, so its effects in humans are not well understood.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in addiction. This compound has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans.
Another area of interest is the development of more selective inhibitors of GABA aminotransferase. This compound is a potent inhibitor of this enzyme, but it also inhibits other enzymes to a lesser extent. Developing more selective inhibitors could lead to more targeted therapies for neurological disorders.
Conclusion:
This compound is a synthetic compound that has been synthesized for scientific research purposes. It is a potent inhibitor of GABA aminotransferase and has potential therapeutic applications in a variety of neurological disorders. While there are advantages and limitations to using this compound in lab experiments, further research is needed to determine its efficacy in humans and to develop more targeted therapies for neurological disorders.
Méthodes De Synthèse
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemicals. The starting material is cyclohexanone, which is reacted with 2,5-dimethylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, this compound.
Applications De Recherche Scientifique
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This inhibition leads to an increase in GABA levels in the brain, which can have a calming effect and may help to alleviate symptoms of anxiety and depression.
Propriétés
IUPAC Name |
1-cyclohexyl-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-8-9-14(2)17(10-13)20-19(23)15-11-18(22)21(12-15)16-6-4-3-5-7-16/h8-10,15-16H,3-7,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXHCLGCMXMRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

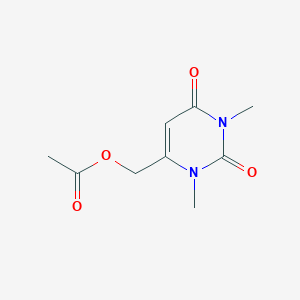
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)

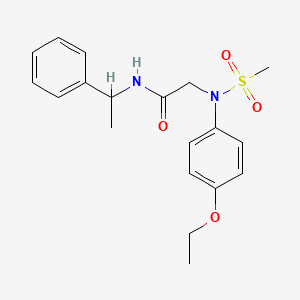
![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)
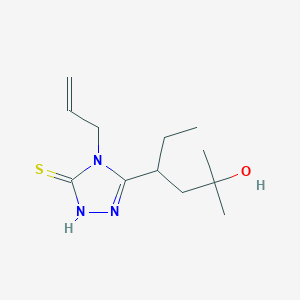
![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)
![4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B5160695.png)
![N-[4-(butyrylamino)-2-methylphenyl]benzamide](/img/structure/B5160699.png)
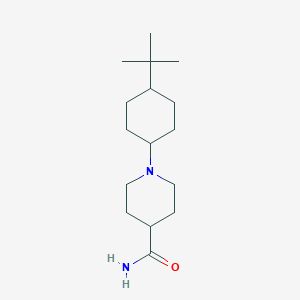
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)
